2-Phenacylidene-1-methylimidazolidine
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Overview
Description
2-Phenacylidene-1-methylimidazolidine is a heterocyclic compound with the molecular formula C12H14N2O It features an imidazolidine ring substituted with a phenacylidene group at the 2-position and a methyl group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenacylidene-1-methylimidazolidine typically involves the condensation of 1-methylimidazolidine with benzaldehyde under acidic or basic conditions. The reaction proceeds through the formation of an imine intermediate, which subsequently undergoes cyclization to yield the desired product. Common solvents used in this reaction include ethanol and methanol, and the reaction is often carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts such as Lewis acids or bases may be employed to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions: 2-Phenacylidene-1-methylimidazolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazolidinone derivatives.
Reduction: Reduction reactions can convert the phenacylidene group to a phenethyl group.
Substitution: The imidazolidine ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions to achieve substitution.
Major Products:
Oxidation: Imidazolidinone derivatives.
Reduction: Phenethyl-substituted imidazolidines.
Substitution: Various substituted imidazolidine derivatives depending on the nucleophile used.
Scientific Research Applications
2-Phenacylidene-1-methylimidazolidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives have shown potential as enzyme inhibitors and receptor modulators.
Medicine: Research is ongoing to explore its potential as an anticancer and antimicrobial agent.
Industry: It is used in the development of new materials and as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of 2-Phenacylidene-1-methylimidazolidine involves its interaction with specific molecular targets, such as enzymes and receptors. The phenacylidene group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The imidazolidine ring can also interact with metal ions, influencing various biochemical pathways.
Comparison with Similar Compounds
1-Methylimidazolidine-2,4-dione:
2-Phenylimidazolidine: Lacks the phenacylidene group but shares the imidazolidine ring structure.
Uniqueness: 2-Phenacylidene-1-methylimidazolidine is unique due to the presence of both the phenacylidene and methyl groups, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
(2E)-2-(1-methylimidazolidin-2-ylidene)-1-phenylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c1-14-8-7-13-12(14)9-11(15)10-5-3-2-4-6-10/h2-6,9,13H,7-8H2,1H3/b12-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFNZNOUQHFYJGA-FMIVXFBMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCNC1=CC(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN\1CCN/C1=C\C(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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